molecular formula C16H25NO2 B14171794 (2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine CAS No. 923036-95-7

(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine

Katalognummer: B14171794
CAS-Nummer: 923036-95-7
Molekulargewicht: 263.37 g/mol
InChI-Schlüssel: DHEHBZMRLKVIGM-JKSUJKDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine is a chiral compound with a complex structure that includes a piperidine ring, a phenylethyl group, and a methoxymethoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and reagents like sodium hydride or lithium diisopropylamide (LDA) for deprotonation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. This could include the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also becoming increasingly important in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product is often a ketone or carboxylic acid derivative.

    Reduction: The major product is typically a fully saturated piperidine derivative.

    Substitution: The major product depends on the nucleophile used but could include ethers or alcohols.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of (2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group can participate in hydrogen bonding, while the phenylethyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-[(2R)-2-Hydroxy-2-phenylethyl]-1-methylpiperidine
  • (2S)-2-[(2R)-2-Amino-2-phenylethyl]-1-methylpiperidine
  • (2S)-2-[(2R)-2-Chloro-2-phenylethyl]-1-methylpiperidine

Uniqueness

(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine is unique due to the presence of the methoxymethoxy group, which can participate in specific chemical reactions and interactions that are not possible with the hydroxy, amino, or chloro analogs. This makes it a valuable compound for studying specific biochemical pathways and developing new therapeutic agents.

Eigenschaften

CAS-Nummer

923036-95-7

Molekularformel

C16H25NO2

Molekulargewicht

263.37 g/mol

IUPAC-Name

(2S)-2-[(2R)-2-(methoxymethoxy)-2-phenylethyl]-1-methylpiperidine

InChI

InChI=1S/C16H25NO2/c1-17-11-7-6-10-15(17)12-16(19-13-18-2)14-8-4-3-5-9-14/h3-5,8-9,15-16H,6-7,10-13H2,1-2H3/t15-,16+/m0/s1

InChI-Schlüssel

DHEHBZMRLKVIGM-JKSUJKDBSA-N

Isomerische SMILES

CN1CCCC[C@H]1C[C@H](C2=CC=CC=C2)OCOC

Kanonische SMILES

CN1CCCCC1CC(C2=CC=CC=C2)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.